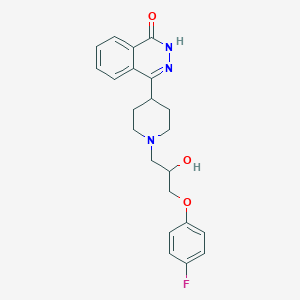

Phthalazine derivative 2

Beschreibung

Significance of Phthalazine (B143731) Heterocycles in Drug Discovery

Phthalazine, a nitrogen-containing heterocyclic compound, has garnered significant attention in medicinal chemistry due to its versatile and pharmacologically active scaffold. sci-hub.sewisdomlib.org This fused heterocycle system is a common structural feature in many bioactive compounds, making it a valuable building block for the design and development of new drugs. nih.gov The prevalence of nitrogen-based heterocycles in over 60% of unique small-molecule drugs underscores their importance in drug design and discovery. nih.govrsc.org The stability and efficiency of these structures in the human body, along with the ability of nitrogen atoms to form hydrogen bonds with DNA, contribute to their biological activity. nih.gov

The phthalazine nucleus is considered a "privileged" scaffold in medicinal chemistry, meaning it can bind to a variety of biological targets, leading to a wide spectrum of pharmacological activities. researchgate.net Researchers are increasingly interested in synthesizing novel phthalazine derivatives to develop improved therapeutic agents for various diseases. pharmainfo.in The versatility of the phthalazine core allows for the introduction of various functional groups, leading to new derivatives with diverse and potent biological activities. pharmainfo.in

Overview of Biologically Active Phthalazine Scaffolds

The phthalazine scaffold is the foundation for a wide array of biologically active molecules. sci-hub.se Derivatives have demonstrated a broad range of pharmacological effects, including:

Anticancer: Many phthalazine derivatives have been investigated for their potent antitumor activities against various cancer cell lines, including breast, colon, and liver cancer. wisdomlib.orgnih.govacs.org They often act as inhibitors of key enzymes involved in cancer progression, such as poly(ADP-ribose) polymerase (PARP), vascular endothelial growth factor receptor (VEGFR), and epidermal growth factor receptor (EGFR). nih.govosf.ionih.gov

Anti-inflammatory: Certain phthalazine derivatives exhibit significant anti-inflammatory properties. pharmainfo.inosf.io For instance, some compounds have been shown to be potent inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory pathway. osf.ionih.gov

Cardiovascular: Phthalazine derivatives have been developed as antihypertensive and vasodilator agents. pharmainfo.innih.gov Hydralazine, a well-known phthalazine-based drug, is used to treat high blood pressure. nih.gov

Antimicrobial: The phthalazine core has been incorporated into molecules with antibacterial and antifungal properties. pharmainfo.inekb.eg

Other Activities: Phthalazine derivatives have also shown potential as anticonvulsant, antidiabetic, analgesic, and antihistaminic agents. sci-hub.senih.govpharmainfo.in

Several commercially available drugs are based on the phthalazine scaffold, including the antihistamine Azelastine and the vasodilator Hydralazine, highlighting the clinical significance of this heterocyclic system. pharmainfo.innih.gov

Rationale for the Investigation of Novel Phthalazine Derivatives with Potent Biological Activities

The continued investigation into novel phthalazine derivatives is driven by the need for more effective and selective therapeutic agents. osf.ionih.gov The versatility of the phthalazine scaffold allows medicinal chemists to design and synthesize new compounds with tailored biological activities. pharmainfo.in By modifying the substituents on the phthalazine ring, researchers can optimize the pharmacological profile of these derivatives, potentially leading to enhanced potency and reduced side effects. nih.gov

For example, the synthesis of new phthalazine-based compounds targeting specific enzymes like VEGFR-2 is a promising strategy in the development of anti-angiogenic cancer therapies. nih.govtandfonline.com Research has shown that specific substitutions on the phthalazine core can lead to potent and selective inhibition of such targets. tandfonline.com

Furthermore, the development of novel synthetic methodologies provides access to a wider range of structurally diverse phthalazine derivatives, enabling a more comprehensive exploration of their structure-activity relationships (SAR). nih.gov This, in turn, facilitates the rational design of new drug candidates with improved therapeutic potential for a variety of diseases, including cancer, inflammation, and cardiovascular disorders. osf.ionih.gov

Detailed Research Findings

The following tables summarize findings from various studies on phthalazine derivatives, showcasing their diverse biological activities.

Table 1: Anticancer Activity of Selected Phthalazine Derivatives

| Compound/Derivative Series | Target/Cell Line | Key Findings | Reference(s) |

| 1-Chloro-4-(4-phenoxyphenyl)phthalazine derivatives | Human tumor cell lines (HepG2, MCF-7, PC3, HCT-116) | Compounds 1 , 20 , and 25 showed potent cytotoxic effects. Hydrazinylphthalazine 20 also exhibited high antioxidant activity. | scilit.comderpharmachemica.comresearchgate.net |

| Phthalazine-based hydrazide derivatives (e.g., 12d ) | MDA-MB-231 (breast cancer) | Compound 12d showed potent cytotoxicity and significant EGFR inhibition. | nih.gov |

| Biarylureas (e.g., 12b , 12c , 13c ) | VEGFR-2 tyrosine kinase | These compounds displayed significant inhibitory activity against VEGFR-2. | tandfonline.com |

| Phthalazine-based dipeptides and hydrazones (e.g., 12b ) | HCT-116 (colorectal carcinoma) | Compound 12b exhibited potent cytotoxicity, significant VEGFR2 inhibition, and induced apoptosis. | nih.govrsc.org |

| Phenyl phthalazinone moieties (7c , 8b ) | HCT-116 (colorectal carcinoma) | Showed promising and selective cytotoxicity against HCT-116 cells with low toxicity to normal cells. | acs.org |

Table 2: Anti-inflammatory Activity of Selected Phthalazine Derivatives

| Compound/Derivative Series | Model/Target | Key Findings | Reference(s) |

| Phthalazinedione derivatives | Collagen II-adjuvant induced paw edema in rats | A thioamide derivative showed better reduction of rheumatoid index compared to other compounds. | pharmainfo.in |

| 4-(3,4-dimethylphenyl)-2(1H)-phthalazinone derivatives | COX-1/COX-2 inhibition | Some compounds showed significant anti-inflammatory activity and were potent, selective COX-2 inhibitors. | osf.io |

| Phthalazinone derivatives (2b , 2i ) | Carrageenan-induced rat paw edema model | Compounds 2b and 2i showed significant anti-inflammatory activity comparable to the standard drug etoricoxib. | nih.gov |

| 6-substituted- pharmainfo.innih.govCurrent time information in Bangalore, IN.triazolo[3,4-a]phthalazine-3-carboxamide derivatives | Xylene-induced ear-oedema model | This series of compounds were found to be effective anti-inflammatory agents. | tandfonline.com |

| Phthalazinedione derivative metal complexes | Collagen adjuvant arthritis in rats | Zinc (II) and Copper (II) complexes of a phthalazinedione derivative showed significant anti-inflammatory and analgesic effects. | biolifesas.org |

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C22H24FN3O3 |

|---|---|

Molekulargewicht |

397.4 g/mol |

IUPAC-Name |

4-[1-[3-(4-fluorophenoxy)-2-hydroxypropyl]piperidin-4-yl]-2H-phthalazin-1-one |

InChI |

InChI=1S/C22H24FN3O3/c23-16-5-7-18(8-6-16)29-14-17(27)13-26-11-9-15(10-12-26)21-19-3-1-2-4-20(19)22(28)25-24-21/h1-8,15,17,27H,9-14H2,(H,25,28) |

InChI-Schlüssel |

KVBJGGXSNXZAOH-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(CCC1C2=NNC(=O)C3=CC=CC=C32)CC(COC4=CC=C(C=C4)F)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Phthalazine Derivatives

General Synthetic Routes to the Phthalazine (B143731) Core

The foundational methods for constructing the bicyclic phthalazine framework typically involve the formation of the pyridazine (B1198779) ring fused to a benzene (B151609) ring. These routes are well-established and offer versatility for creating a wide array of phthalazine structures.

Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone in the synthesis of the phthalazine core, primarily involving the reaction of a benzene derivative bearing two adjacent electrophilic centers with a hydrazine (B178648) derivative. longdom.org A prevalent method utilizes phthalic anhydrides or their derivatives, which react with hydrazine hydrate (B1144303), often in the presence of acetic acid, to form phthalazinones. longdom.org

Another common approach involves the cyclization of 2-acylbenzoic acids with hydrazine hydrate or substituted hydrazines. longdom.org For example, the reaction of 2-aroylbenzoic acids with hydrazine hydrate can yield 4-aryl-1(2H)-phthalazinones. longdom.org Similarly, 2-(bromomethyl)benzaldehydes can react with arylhydrazines in the presence of a base like potassium carbonate and an iron catalyst to produce 2-aryl-1,2-dihydrophthalazines through a process involving intermolecular condensation followed by intramolecular nucleophilic substitution. nih.gov

The reaction of 1-aryl-3,2-benzoxazin-4-ones with hydrazine in refluxing ethanol (B145695) has also been employed to yield bis-phthalazinone derivatives. longdom.org These cyclocondensation strategies are fundamental due to the ready availability of the starting materials and the straightforward nature of the reactions.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a key strategy for the functionalization of a pre-formed phthalazine core, particularly when starting with halogenated phthalazines. The chlorine atoms in 1-chlorophthalazine (B19308) or 1,4-dichlorophthalazine (B42487) are susceptible to displacement by various nucleophiles. longdom.org

Reactions of 1-halogeno or 1,4-dihalogenophthalazines with primary or secondary amines are commonly used to introduce amino functionalities. longdom.orglongdom.org For instance, commercially available 1,4-dichlorophthalazine can react selectively with an amine to yield a mono-substituted adduct. The remaining chlorine atom can then participate in further reactions, such as Suzuki coupling with boronic acids, to introduce aryl or other groups, a process that can be accelerated by microwave irradiation. longdom.org This sequential substitution allows for the synthesis of differentially substituted phthalazines.

The reaction of 1-chlorophthalazines with nucleophiles like p-phenylenediamine (B122844) can be used to create N¹-(phthalazin-1-yl)benzene-1,4-diamines. nih.gov This reactivity is crucial for building more complex molecules and for introducing pharmacophoric groups onto the phthalazine scaffold. longdom.org

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical approach for synthesizing complex phthalazine derivatives from simple starting materials in a single synthetic operation. researchgate.net These reactions often involve the condensation of three or more components, combining cyclocondensation and other bond-forming events in a single pot.

A widely used MCR for synthesizing 1H-pyrazolo[1,2-b]phthalazine-5,10-diones involves the reaction of phthalhydrazide (B32825), an aromatic aldehyde, and an active methylene (B1212753) compound such as malononitrile (B47326) or ethyl cyanoacetate. scispace.comorientjchem.org Various catalysts have been employed to promote this reaction, including copper(II) triflate, sodium hydrogen carbonate, and ionic liquids. scispace.comorientjchem.orgchemrevlett.com

Four-component reactions have also been developed. For example, phthalic anhydride (B1165640), hydrazine monohydrate, an aromatic aldehyde, and malononitrile can be condensed in a one-pot process to yield pyrazolo[1,2-b]phthalazine dione (B5365651) derivatives. chemrevlett.comrasayanjournal.co.in Another sophisticated example combines a click reaction with a multicomponent condensation: the one-pot, four-component reaction of phthalhydrazide, an aromatic propargyloxy aldehyde, an active methylene compound, and an azide (B81097) produces complex triazolyl methoxy-phenyl indazolo[2,1-b]phthalazine-trione derivatives. nih.gov These MCRs are valued for their operational simplicity and ability to rapidly generate diverse molecular libraries. figshare.com

| Reaction Type | Components | Product Type | Catalyst/Conditions | Reference |

| Three-component | Phthalhydrazide, Aromatic Aldehyde, Malononitrile | 1H-Pyrazolo[1,2-b]phthalazine-5,10-diones | Cu(OTf)₂ | scispace.com |

| Three-component | Phthalhydrazide, Aromatic Aldehyde, Malononitrile/Ethyl Cyanoacetate | 1H-Pyrazolo[1,2-b]phthalazine-5,10-diones | NaHCO₃, Solvent-free | orientjchem.org |

| Four-component | Phthalic Anhydride, Hydrazine Hydrate, Aldehyde, Malononitrile | Pyrazolo[1,2-b]phthalazine diones | Boric Acid, Solvent-free | rasayanjournal.co.in |

| Four-component | Phthalhydrazide, Propargyloxy Aldehyde, Dimedone, Azide | Triazolyl indazolo[2,1-b]phthalazine-triones | Cu(OAc)₂/Sodium Ascorbate, p-TsOH | nih.gov |

Advanced Synthetic Strategies for Functionalized Phthalazine Derivatives

To meet the demands for greener, more efficient, and novel synthetic routes, advanced methodologies employing alternative energy sources and novel catalytic systems have been applied to the synthesis of phthalazines.

Visible Light Photocatalysis in Phthalazine Synthesis

Visible light photocatalysis has been harnessed as a mild and powerful tool for constructing phthalazine derivatives. unina.it This method allows for the generation of radical intermediates under gentle conditions, enabling unique chemical transformations. researchgate.net

One notable application is a cascade reaction initiated by visible light, which involves a radical hydroamination followed by a radical Smiles rearrangement of ortho-alkynylsulfonohydrazone precursors. rsc.org This photoredox-catalyzed process, often using ruthenium-based photosensitizers, produces a variety of functionalized phthalazines in high yields with excellent functional group tolerance. researchgate.netrsc.org The reaction proceeds through the oxidation of a deprotonated hydrazone to form a nitrogen-centered radical, which then undergoes intramolecular cyclization. researchgate.net

Researchers have also developed metal-free photocatalytic methods. A light-driven, catalyst-free, one-pot process has been reported that merges two domino reactions: a photoenolization of o-methyl benzophenones followed by a Diels-Alder reaction, and a subsequent deprotection/aromatization sequence to yield 1-aryl-phthalazines. scispace.com This approach is lauded for its sustainability, as it avoids the use of metal catalysts and additives. scispace.com

| Method | Precursor | Key Transformation | Catalyst/Conditions | Reference |

| Photocatalytic Cascade | ortho-Alkynylsulfonohydrazone | Radical Hydroamination / Smiles Rearrangement | Ru(II) photosensitizer, Visible Light | rsc.org |

| Metal-Free Photochemical | o-Methyl Benzophenone | Photoenolization / Diels-Alder | Visible Light, No Catalyst | scispace.com |

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has become a well-established technique in organic chemistry for accelerating reaction rates, reducing reaction times, and often increasing product yields. tandfonline.com The application of microwave irradiation has proven highly effective for the synthesis of phthalazine derivatives. hakon-art.com

This technology has been successfully applied to classical reactions like cyclocondensation. For example, the synthesis of nitrogen-containing heterocycles, including 1,2-dihydrophthalazines, from the reaction of alkyl dihalides with hydrazines in an aqueous medium is significantly accelerated under microwave irradiation. nih.gov Similarly, the preparation of phthalazinones from phthalic anhydride and hydrazines can be achieved in minutes with high yields using a microwave oven. hakon-art.com

Microwave heating is also frequently combined with multicomponent reactions. The one-pot synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives from aldehydes, malononitrile, and phthalhydrazide can be performed efficiently under microwave irradiation, often in the presence of a catalyst like a task-specific ionic liquid. figshare.com Furthermore, microwave assistance has been used in palladium-catalyzed reactions, such as the carbonylation of o-bromo benzaldehydes with phenyl hydrazine using Mo(CO)₆ as a carbon monoxide source, to produce phthalazinones. researchgate.net The synergy of microwave energy with modern catalytic methods provides a powerful platform for the rapid and efficient construction of the phthalazine core and its derivatives. tandfonline.comtandfonline.com

| Reaction Type | Reactants | Conditions | Advantages | Reference |

| Cyclocondensation | Phthalic Anhydride, Hydrazine | Microwave Irradiation (MWI) | Reduced reaction time (minutes), high yield | hakon-art.com |

| Multicomponent Reaction | Aldehydes, Malononitrile, Phthalhydrazide | MWI, Ionic Liquid Catalyst | High yields (up to 94%), catalyst recyclability | figshare.com |

| Cyclocondensation | Alkyl Dihalides, Hydrazines | MWI, Aqueous Medium | Greener methodology, rapid | nih.gov |

| Palladium-Catalyzed Carbonylation | o-Bromo benzaldehyde, Phenyl hydrazine, Mo(CO)₆ | MWI, Pd(OAc)₂, Base | Avoids toxic CO gas, high yield | researchgate.net |

Chemoselective Functionalization and Derivatization

The modification of the phthalazine core through chemoselective functionalization allows for the introduction of various substituents, significantly influencing the molecule's properties. Key derivatization strategies include alkylation, glycosylation, and amino acid coupling.

Alkylation: The introduction of alkyl groups onto the phthalazine scaffold can be achieved through various methods. For instance, 2-substituted-4-aryl-1(2H)-phthalazinones can undergo alkylation to yield 1-alkyl-4-arylphthalazines. jcsp.org.pk N-alkylation of phthalazin-1(2H)-ones is also a common strategy, often utilizing alkyl halides in the presence of a base like potassium carbonate or sodium hydride. longdom.orgthieme-connect.de A rhodium(III)-catalyzed C-H bond direct alkylation has been reported for the synthesis of 2-arylphthalazine-1,4-diones with α-chloro ketones, providing sp3-carbon alkylated derivatives in moderate to excellent yields. rsc.org This method demonstrates high functional group tolerance under mild conditions. rsc.org Chemoselective N-alkylation has also been achieved through the reaction of 4-benzylphthalazin-1(2H)-one with ethyl acrylate (B77674) using anhydrous potassium carbonate. nih.govscilit.com

Glycosylation: The attachment of sugar moieties to the phthalazine nucleus, known as glycosylation, can lead to compounds with interesting biological profiles. The glycosylation of 7-phthalazinethione derivatives with 1-bromo-α-D-glucose tetraacetate in dry acetone (B3395972) and triethylamine (B128534) has been shown to produce the corresponding S-nucleoside. mdpi.com Similarly, O-glycosides can be synthesized. For example, coupling of a phthalazine derivative with β-D-ribopyranose tetraacetate followed by deacetylation yields the desired glycosides. mdpi.com The synthesis of N-glycosylated phthalazinones has also been achieved by reacting phthalazinones with 2-bromoglucoside tetraacetate to form peracetylated N-glycosides, which are then deacetylated. jst.go.jpnih.gov

Amino Acid Coupling: The incorporation of amino acids into the phthalazine structure is a valuable strategy for creating novel derivatives. The azide coupling method is frequently employed for this purpose. nih.govscilit.com For instance, a hydrazide derivative of a phthalazine can be converted to its corresponding azide, which then reacts with various amino acid methyl esters (e.g., glycine, β-alanine, methionine, valine) in the presence of a base like triethylamine to form dipeptide derivatives. researchgate.netnih.gov This technique is noted for minimizing racemization. nih.govscilit.com Another approach involves using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) to facilitate the reaction between a phthalazine carboxylic acid derivative and various amines or amino acids. nih.gov

Synthesis of Specific Phthalazine Derivative Classes

Phthalazinone and Phthalazine-1,4-dione Derivatives

Phthalazinone and phthalazine-1,4-dione derivatives are significant classes of phthalazine compounds. One synthetic route to 4-hydroxy-(2H)-phthalazinone and phthalazino-1,4-(2H)(3H)-dione derivatives involves the isomerization of N1-phthaloyl-N3-substituted thiosemicarbazide (B42300) in concentrated sulfuric acid. nih.gov 2-Substituted-4-aryl-1(2H)-phthalazinones can be prepared by treating o-aroylbenzoic acids with hydrazine hydrate or its derivatives. jcsp.org.pk Another method involves the cyclocondensation of 2-benzoyl benzoic acid with hydrazine sulfate (B86663) in the presence of sodium hydroxide. sci-hub.se

The synthesis of 2-arylphthalazine-1,4-diones can be achieved, and these can be further functionalized, for example, through rhodium(III)-catalyzed C-H alkylation. rsc.org Phthalazine-1,4-dione derivatives have also been synthesized by introducing halogenoalkyl substituents onto the NH-nucleophilic groups. sciforum.net This can be achieved by reacting phthalzine-1,4-diones with 1,3-dibromopropane (B121459) or 1,2-dibromoethane. sciforum.net

| Starting Material | Reagents | Product Class | Reference |

|---|---|---|---|

| N1-Phthaloyl-N3-substituted thiosemicarbazide | Concentrated H₂SO₄ | 4-Hydroxy-(2H)-phthalazinone and Phthalazino-1,4-(2H)(3H)-dione | nih.gov |

| o-Aroylbenzoic acids | Hydrazine hydrate/derivatives | 2-Substituted-4-aryl-1(2H)-phthalazinones | jcsp.org.pk |

| 2-Benzoyl benzoic acid | Hydrazine sulfate, NaOH | Phthalazinone derivatives | sci-hub.se |

| Phthalzine-1,4-diones | 1,3-Dibromopropane or 1,2-dibromoethane, K₂CO₃ | Halogenoalkyl-substituted Phthalazine-1,4-diones | sciforum.net |

Triazolo[3,4-a]phthalazine Derivatives

Triazolo[3,4-a]phthalazine derivatives represent a class of fused heterocyclic systems. A common synthetic strategy involves a multi-step sequence starting from phthalic anhydride. nih.gov Another approach is the solid-phase synthesis where resin-bound chlorophthalazines are cyclized with various hydrazides. capes.gov.br The key intermediate, resin-bound chlorophthalazine, is produced by the nucleophilic aromatic substitution reaction of dichlorophthalazine with secondary amine resins. capes.gov.br These intermediates can then be reacted with hydrazides to yield the desired triazolophthalazine derivatives. capes.gov.br The synthesis of 3-(methylthio)-6-phenyl-1,2,4-triazolo(3,4-a)phthalazine also involves multi-step reactions that include cyclization and substitution. ontosight.ai

Pyrrolo[1,2-b]pyridazine (B13699388) and Pyrrolo[2,1-a]phthalazine Derivatives

The synthesis of pyrrolo[1,2-b]pyridazine and the structurally related pyrrolo[2,1-a]phthalazine derivatives has been explored through various methods. One prominent approach is the 1,3-dipolar cycloaddition reaction. tandfonline.com For instance, phenstatin (B1242451) analogues containing these heterocyclic systems have been synthesized. tandfonline.comnih.govnih.gov The synthesis of pyrrolo[1,2-b]pyridazine derivatives can also be achieved from 1-aminopyrrole (B1266607) and its derivatives. beilstein-journals.org A facile route involves the reaction of 2-[2-(4-fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-pentanoic acid phenylamide with tert-butyl carbazate (B1233558), followed by condensation with a chalcone (B49325). beilstein-journals.org

| Derivative Class | Synthetic Approach | Key Features | Reference |

|---|---|---|---|

| Pyrrolo[1,2-b]pyridazine and Pyrrolo[2,1-a]phthalazine | 1,3-Dipolar cycloaddition | Synthesis of phenstatin analogues | tandfonline.comnih.gov |

| Pyrrolo[1,2-b]pyridazine | Condensation from 1-aminopyrrole derivatives | Reaction with tert-butyl carbazate and chalcone | beilstein-journals.org |

Phthalazine Urea (B33335) and Thiourea (B124793) Derivatives

Phthalazine urea and thiourea derivatives are another important class of compounds. A synthetic route to these derivatives starts with the preparation of a 2H-indazolo[2,1-b]phthalazine-trione derivative from 4-nitrobenzaldehyde, dimedone, and phthalhydrazide. researchgate.netresearchgate.net The nitro group is then reduced to an amine, which is subsequently reacted with various isocyanates or isothiocyanates in a solvent like THF to yield the final urea or thiourea products. researchgate.netresearchgate.netpharmainfo.in

Green Chemistry Principles and Sustainable Synthesis in Phthalazine Research

The application of green chemistry principles to the synthesis of phthalazine derivatives is an area of growing interest, aiming to develop more environmentally benign and efficient processes.

One approach involves the use of green solvents and microwave irradiation. For example, 2H-indazolo[2,1-b]phthalazine-trione derivatives have been synthesized via a microwave-assisted one-pot three-component condensation of aldehydes, dimedone, and phthalhydrazide using green solvents like ethanol and ethyl lactate, with p-sulfonic acid calix nih.govarene as a catalyst. arabjchem.org This method offers high yields in short reaction times. arabjchem.org

Solvent-free conditions are another hallmark of green synthesis. Phthalazino[2,3-b]phthalazine-5,7,12,14-tetraones have been synthesized from phthalic anhydrides and semicarbazide (B1199961) or thiosemicarbazide using montmorillonite (B579905) K-10 clay as a solid heterogeneous acidic catalyst under microwave irradiation without any solvent. researchgate.net Similarly, an efficient one-pot condensation of aldehydes, dimedone, and phthalhydrazide has been achieved using a novel magnetic ionic catalyst (PEG-MDIL) under solvent-free conditions. orientjchem.org

The use of reusable and eco-friendly catalysts is also a key aspect. A high-throughput nanocatalytic method has been developed for the synthesis of pyrazolo phthalazine derivatives using an imidazolium-based ionic liquid supported on silica-coated nanosized perlite. scilit.com Additionally, a metal-free, one-pot synthesis of phthalazine derivatives has been established using 3-picolinic acid as a non-toxic catalyst under environmentally benign conditions. researchgate.net Another green method involves the use of [BMIM][OH] as a medium for the four-component synthesis of phthalazine-1,4-diones. asianpubs.org

| Green Chemistry Approach | Reaction | Catalyst/Medium | Reference |

|---|---|---|---|

| Microwave-assisted, green solvents | One-pot three-component condensation | p-Sulfonic acid calix nih.govarene | arabjchem.org |

| Solvent-free, microwave irradiation | Synthesis of phthalazino[2,3-b]phthalazine-5,7,12,14-tetraones | Montmorillonite K-10 clay | researchgate.net |

| Solvent-free, reusable catalyst | One-pot condensation | PEG-MDIL (magnetic ionic liquid) | orientjchem.org |

| Nanocatalysis, reusable catalyst | Synthesis of pyrazolo phthalazine derivatives | Imidazolium-based ionic liquid on perlite | scilit.com |

| Metal-free, non-toxic catalyst | One-pot synthesis of phthalazine derivatives | 3-Picolinic acid | researchgate.net |

| Green medium | Four-component synthesis of phthalazine-1,4-diones | [BMIM][OH] | asianpubs.org |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy.rsc.orgrsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy has been pivotal in determining the molecular structure of Phthalazine (B143731) derivative 2. Experiments were conducted on advanced spectrometers, including Varian Mercury Plus (299.97 MHz for ¹H NMR), Agilent-MR DDR2 (399.94 MHz for ¹H NMR and 100.58 MHz for ¹³C NMR), and JEOL JNM-ECZR 500 MHz (500.16 MHz for ¹H NMR and 99.37 MHz for ²⁹Si NMR) instruments. rsc.orgrsc.org All measurements were performed at room temperature with chemical shifts (δ) reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz). rsc.orgrsc.org The spectra for ¹H and ¹³C NMR were referenced to the residual signals of the non-deuterated solvents, specifically CDCl₃ (δH 7.26, δC 77.16) and DMSO (δH 2.50, δC 39.52), while ²⁹Si NMR spectra were referenced to tetramethylsilane. rsc.orgrsc.org

The detailed ¹H and ¹³C NMR data provide a complete map of the proton and carbon environments within the molecule, confirming the successful synthesis of the target structure.

Table 1: ¹H NMR Spectroscopic Data for Phthalazine derivative 2

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

|---|---|---|---|

| 8.79 | d | 8.8 | 1H, Ar-H |

| 8.52 | d | 8.8 | 1H, Ar-H |

| 8.24 | dd | 8.8, 1.4 | 1H, Ar-H |

| 8.13-8.07 | m | 2H, Ar-H | |

| 7.82-7.76 | m | 2H, Ar-H | |

| 7.68 | d | 4.6 | 1H, Ar-H |

| 7.61 | t | 7.7 | 1H, Ar-H |

| 7.54 | t | 7.7 | 1H, Ar-H |

| 7.39 | d | 4.6 | 1H, Ar-H |

| 6.78 | d | 7.8 | 1H, C9-H |

| 5.89 | ddd | 17.2, 10.5, 7.5 | 1H, C3-H |

| 5.06 | d | 17.2 | 1H, C2-H |

| 4.99 | d | 10.5 | 1H, C2-H |

| 4.54 | t | 7.9 | 2H, N-CH₂ |

| 3.49-3.39 | m | 2H, C10-H, C6-H | |

| 3.12 | dd | 13.5, 9.5 | 1H, C10-H |

| 2.80-2.69 | m | 2H, C5-H, C8-H | |

| 2.37-2.29 | m | 1H, C4-H | |

| 2.01-1.89 | m | 3H, C7-H, N-CH₂-CH₂ | |

| 1.79-1.68 | m | 2H, C7-H, C4-H | |

| 1.59-1.50 | m | 1H, C8-H |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

|---|---|

| 158.4 | Cq |

| 149.0 | Cq |

| 148.8 | Cq |

| 147.6 | Cq |

| 141.0 | C3 |

| 133.0 | Ar-CH |

| 130.4 | Ar-CH |

| 129.2 | Ar-CH |

| 127.2 | Ar-CH |

| 127.0 | Cq |

| 126.8 | Ar-CH |

| 123.4 | Ar-CH |

| 122.1 | Ar-CH |

| 120.2 | Cq |

| 114.6 | C2 |

| 70.3 | C9 |

| 60.5 | C8 |

| 58.6 | O-CH₂ |

| 56.6 | C6 |

| 50.7 | N-CH₂ |

| 42.8 | C5 |

| 39.5 | C4 |

| 28.1 | C10 |

| 26.2 | C7 |

| 23.3 | N-CH₂-CH₂ |

Mass Spectrometry.rsc.orgrsc.org

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) was performed on a Thermo Scientific LTQ Orbitrap Velos spectrometer to precisely determine the molecular weight of this compound. rsc.orgrsc.org This technique provides a high degree of accuracy, confirming the elemental composition of the synthesized compound. The experimentally measured mass-to-charge ratio (m/z) was compared to the theoretically calculated value, showing excellent agreement and further validating the structure of the molecule.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

| Analysis | Calculated (m/z) | Found (m/z) |

|---|

Infrared (IR) Spectroscopy.rsc.orgrsc.org

Infrared (IR) spectroscopy was utilized to identify the functional groups present in this compound. The spectrum was recorded on a Nicolet 6700 instrument with the sample prepared as a film on KBr glass. rsc.orgrsc.org The resulting spectrum displays characteristic absorption bands that correspond to the various bond vibrations within the molecule, providing qualitative confirmation of its structural components.

Table 4: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Description |

|---|---|

| 3069 | Aromatic C-H stretch |

| 2928 | Aliphatic C-H stretch |

| 2871 | Aliphatic C-H stretch |

| 1648 | C=N stretch |

| 1591 | Aromatic C=C stretch |

| 1508 | Aromatic C=C stretch |

| 1455 | CH₂ bend |

| 1324 | C-N stretch |

| 1275 | C-O stretch |

| 1093 | Si-O-C stretch |

| 996 | C-H bend |

| 786 | Aromatic C-H bend |

Elemental Analysis.rsc.org

Elemental analysis provides the empirical formula of a compound by determining the mass percentages of its constituent elements. For this compound, the analysis was conducted to ascertain the percentages of carbon (C), hydrogen (H), and nitrogen (N). The experimental values were found to be in close agreement with the calculated theoretical percentages, offering quantitative proof of the compound's purity and elemental composition.

Table 5: Elemental Analysis Data

| Element | Calculated (%) | Found (%) |

|---|---|---|

| C | 66.51 | 66.29 |

| H | 6.73 | 6.91 |

X-ray Crystallography for Structural Elucidation

As of the latest available research, X-ray crystallographic data for the direct structural elucidation of this compound has not been reported. While X-ray crystallography of related compounds, such as (DHQD)₂PHAL in the presence of benzoic acid, has been performed to understand catalyst-substrate interactions, a crystal structure for this compound itself is not available in the reviewed literature. acs.org

Photophysical Property Analysis

The photophysical properties of this compound, including its absorption and emission characteristics, have not been detailed in the primary research literature. While the compound was detected under UV light (λ = 254 nm) during thin-layer chromatography (TLC) analysis, a comprehensive study of its photophysical parameters, such as UV-Vis absorption maxima, fluorescence emission, and quantum yields, has not been published. rsc.org

Computational Chemistry and Molecular Modeling Studies of Phthalazine Derivatives

Molecular Docking Studies of Phthalazine (B143731) Ligand-Receptor Interactions

Molecular docking has become a cornerstone in the study of phthalazine derivatives, providing detailed insights into how these ligands interact with the active sites of their target proteins. These computational simulations predict the preferred orientation of a ligand when bound to a receptor, the binding affinity, and the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. This information is invaluable for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents.

VEGFR-2 Kinase Binding Mode Analysis

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Consequently, inhibiting VEGFR-2 is a major strategy in cancer therapy. Numerous molecular docking studies have investigated the binding of phthalazine derivatives to the ATP-binding site of the VEGFR-2 kinase domain. nih.govajchem-b.comrsc.orgtandfonline.comnih.govafricaresearchconnects.comnih.govmdpi.comacs.orgresearchgate.netresearchgate.net

Key interactions for potent VEGFR-2 inhibition by phthalazine derivatives often involve the formation of hydrogen bonds with crucial amino acid residues in the hinge region of the kinase, such as Cys919. nih.govtandfonline.com Additionally, interactions with residues like Glu885 and Asp1046 in the DFG motif are critical for stabilizing the inhibitor in the binding pocket. nih.govtandfonline.com The phthalazine core typically occupies the hydrophobic region of the ATP binding site, while various substituents are designed to extend into and interact with adjacent hydrophobic pockets, thereby enhancing binding affinity. nih.govresearchgate.net For instance, biarylurea-containing phthalazine derivatives have shown the ability to form essential hydrogen bonds with Glu885 and Asp1046. tandfonline.com The introduction of a 4-chloro group on the phthalazine core has been observed to increase VEGFR-2 inhibitory activity, likely due to enhanced lipophilicity. tandfonline.com

| Compound/Series | Key Interacting Residues | Observed Interactions | Reference |

|---|---|---|---|

| Biarylurea derivatives (e.g., 6c) | Glu885, Asp1046 | Hydrogen bonding with the urea (B33335) group. | tandfonline.com |

| Anilinophthalazine derivatives (4a-j) | Ile888, Leu889, Ile892, Val898, Val899, Leu1019, Ile1044 | Hydrophobic interactions with the back pocket. | nih.govresearchgate.net |

| Phthalazinedione derivatives (7c, 8b) | Glu883, Asp1044, Cys917 | Ligand-receptor interactions similar to the co-crystallized ligand. | acs.org |

| Dihydropyrazole derivative (6e) | Not explicitly detailed | Identified as a promising hit molecule based on structural optimizations for increased hydrophobic interaction and affinity. | nih.govafricaresearchconnects.com |

Topoisomerase II Inhibition Mechanism by Docking

Topoisomerase II (Topo II) is a vital enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation. Its inhibition leads to DNA damage and apoptosis in cancer cells, making it an attractive target for anticancer drugs. Molecular docking studies have been employed to understand how phthalazine derivatives inhibit Topo II. nih.govnih.govnih.govtandfonline.comtandfonline.comresearchgate.netstmarys-ca.eduresearchgate.net

These studies suggest that phthalazine derivatives can act as Topo II inhibitors through a dual mechanism: DNA intercalation and direct interaction with the enzyme. nih.govnih.govnih.gov Docking simulations show that the planar phthalazine ring can intercalate between DNA base pairs, while other parts of the molecule can bind to the Topo II-DNA complex. nih.gov This binding can poison the enzyme, preventing the re-ligation of the DNA strands and leading to cell death. nih.gov For example, certain derivatives have demonstrated the ability to bind to the DNA-Topo II complex, with specific compounds showing significant inhibitory activity. nih.gov

| Compound/Series | Proposed Mechanism | Key Findings from Docking | Reference |

|---|---|---|---|

| Compound 32a | Topo II poisoning and catalytic inhibition | Binds to DNA-Topo II complex. | nih.gov |

| Compound 9d | Topo II inhibition and DNA intercalation | Potent member with strong binding affinity. | nih.govnih.govtandfonline.comresearchgate.netstmarys-ca.edu |

| General Phthalazine Derivatives | DNA intercalation and Topo II poisoning | Phthalazine moiety acts as a DNA intercalator and Topo II inhibitor. | nih.govtandfonline.com |

Poly(ADP-ribose) Polymerase-1 (PARP-1) Binding Interactions

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage response pathway. Inhibiting PARP-1 is a particularly effective strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. The phthalazinone-based drug, Olaparib, is a clinically approved PARP-1 inhibitor. semanticscholar.orgnih.gov

Molecular docking studies have been crucial in elucidating the binding interactions of phthalazine derivatives with the catalytic domain of PARP-1. tandfonline.comekb.egconsensus.app These studies have shown that the phthalazinone core mimics the nicotinamide (B372718) moiety of the NAD+ substrate, forming key hydrogen bonds with residues such as Gly863 and Ser904 in the active site. ekb.eg The substituents on the phthalazine ring are designed to occupy adjacent hydrophobic pockets, further enhancing binding affinity and selectivity. For instance, the lactam group in some phthalazine derivatives is important for their nanomolar inhibitory activity. semanticscholar.org

| Compound/Series | Key Interacting Residues | Observed Interactions | Reference |

|---|---|---|---|

| Olaparib (lead compound) | Not explicitly detailed | Phthalazinone core is a key structural feature for inhibition. | nih.gov |

| Chlorophthalazine derivative 6 | Not explicitly detailed | Exhibited the best binding score, retaining essential binding interactions with the active site. | tandfonline.comconsensus.app |

| Phthalazine-based derivative 9 | Arg878 | Hydrogen bond formation with the acryloyl moiety. | ekb.eg |

Carbonic Anhydrase (CA) Isoenzyme Binding Affinity

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. Certain CA isoenzymes are overexpressed in various tumors and are involved in pH regulation, contributing to cancer cell survival and proliferation. Phthalazine derivatives have been investigated as inhibitors of different CA isoenzymes. yildiz.edu.trnih.govlookchem.com

Docking studies have shown that phthalazine derivatives can bind to the active site of CAs, interacting with the zinc ion and key amino acid residues. For example, 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives have demonstrated inhibitory activity against human CA I and CA II. nih.gov The binding mode typically involves the coordination of a functional group on the phthalazine derivative to the catalytic zinc ion, as well as hydrogen bonding and hydrophobic interactions with residues in the active site cavity.

| Compound/Series | Target Isoenzymes | Key Findings from Docking | Reference |

|---|---|---|---|

| 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives | hCA I, hCA II | In silico studies performed to determine the inhibition type at the receptors. | nih.govlookchem.com |

Tubulin Colchicine (B1669291) Binding Site Interactions

Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Disrupting microtubule dynamics is a well-established anticancer strategy. Several phthalazine derivatives have been designed to bind to the colchicine binding site on tubulin, thereby inhibiting tubulin polymerization. researchgate.netnih.govtandfonline.comresearchgate.netgoogle.comsemanticscholar.org

Molecular docking studies have confirmed the compatibility of these phthalazine derivatives with the colchicine binding site. researchgate.netnih.govtandfonline.com These simulations show that the phthalazine moiety can occupy a hydrophobic pocket within the binding site, while other parts of the molecule form hydrogen bonds and van der Waals interactions with surrounding residues. This binding prevents the polymerization of tubulin into microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

| Compound/Series | Binding Site | Key Findings from Docking | Reference |

|---|---|---|---|

| Pyrrolo[2,1-a]phthalazine derivatives | Colchicine binding site | Good compatibility with the colchicine binding site. | nih.govtandfonline.com |

| General Phthalazine Derivatives | Colchicine binding site | Docking experiments showed good compatibility. | researchgate.net |

Other Enzyme and Receptor Binding Studies

The therapeutic potential of phthalazine derivatives extends beyond the targets mentioned above. Molecular docking has been utilized to explore their interactions with a variety of other enzymes and receptors.

α-Glucosidase: Phthalazine derivatives have been investigated as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. yildiz.edu.trnih.govlookchem.comresearchgate.netcolab.ws Docking studies of pyrazole-phthalazine hybrids have helped to understand their binding mode and rationalize their inhibitory activity, which is relevant for the management of type 2 diabetes. researchgate.net

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Inhibition of these cholinesterases is a key strategy for the treatment of Alzheimer's disease. Phthalazine derivatives have shown inhibitory activity against both AChE and BChE, and docking studies have been performed to elucidate their binding interactions. yildiz.edu.trnih.gov

Epidermal Growth Factor Receptor (EGFR): EGFR is another important tyrosine kinase receptor involved in cancer. Phthalazine derivatives have been designed and docked into the EGFR active site to understand their inhibitory mechanism. japsonline.comjapsonline.commdpi.comnih.govscienceopen.com These studies have guided the development of derivatives with potent EGFR inhibitory activity.

Aurora Kinase: Phthalazine derivatives have also been identified as inhibitors of Aurora kinases, which are key regulators of mitosis. nih.gov Docking studies have contributed to the understanding of their binding mode to these kinases.

Phosphodiesterase-4 (PDE-4): Phthalazine derivatives have been synthesized and evaluated as inhibitors of PDE-4, an enzyme involved in inflammatory pathways. researchgate.net

| Target Enzyme/Receptor | Compound/Series | Key Findings from Docking | Reference |

|---|---|---|---|

| α-Glucosidase | Pyrazole-phthalazine hybrids | Identified competitive inhibitors. | researchgate.net |

| AChE and BChE | 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives | In silico studies determined inhibition type. | yildiz.edu.trnih.gov |

| EGFR | Various phthalazine derivatives | Identified binding mode of interaction with the active site. | japsonline.comjapsonline.comnih.gov |

| Aurora Kinase | Phthalazine derivatives (e.g., AMG 900 I) | Identified as a pan-aurora kinase inhibitor. | nih.gov |

| PDE-4 | Phthalazine derivatives | Strategy applied to the one-pot synthesis of a PDE-4 inhibitor. | researchgate.net |

Molecular Dynamics (MD) Simulations for Ligand-Target Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In the context of phthalazine derivatives, MD simulations have been instrumental in assessing the stability of ligand-target complexes, a crucial factor for drug efficacy.

Recent studies have employed MD simulations to investigate the stability of newly designed phthalazine derivatives targeting vascular endothelial growth factor receptor-2 (VEGFR-2), a key protein in cancer progression. nih.govrsc.org In one such study, highly active derivatives were subjected to 50-nanosecond all-atom MD runs. nih.gov The root-mean-square deviation (RMSD) was monitored to validate the global stability of the inhibitor compounds within the active site of the target protein. nih.gov The results indicated that the ligand-target interactions were stable throughout the simulation. nih.govrsc.org

Similarly, another research effort designed novel phthalazine molecules as VEGFR-2 inhibitors and subjected the most potent compound to a 100-nanosecond MD simulation. researchgate.net The analysis of RMSD, root-mean-square fluctuation (RMSF), and radius of gyration (Rg) values, along with hydrogen bond analysis, demonstrated better interaction and stabilizing potential compared to the standard drug, Sorafenib (B1663141). researchgate.net These findings were further supported by Gibbs free energy analysis and MM-GBSA calculations, which revealed a more favorable interaction free energy. researchgate.net

These simulations, often performed using force fields like AMBERff14SB for the protein and GAFF2 for the ligand, provide a dynamic picture of the binding event and help to confirm the stability of the interactions predicted by molecular docking. nih.gov

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are employed to investigate the electronic structure and properties of molecules, offering insights into their reactivity and interaction mechanisms. For phthalazine derivatives, these calculations have been used to understand their potential as corrosion inhibitors and to elucidate their electronic properties for various applications.

In a study on the corrosion inhibition of mild steel, theoretical calculations were performed to investigate the electronic structures of phthalazine, phthalazone (B110377), and phthalhydrazide (B32825). researchgate.netosti.gov These calculations helped to explain the observed order of inhibition efficiency (phthalazone > phthalazine > phthalhydrazide) and predicted that phthalazone would be the most effective inhibitor among the studied derivatives. researchgate.netosti.gov The methods used for these calculations included AM1, MNDO, and PM3. osti.gov

Furthermore, quantum chemical calculations have been utilized to study the electronic parameters of newly synthesized phthalazine derivatives with potential antimicrobial and anticancer activities. mdpi.comnih.gov These studies often calculate properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO energy gap, and molecular electrostatic potential (MESP) maps. mdpi.comnih.gov The HOMO and LUMO energies are crucial for understanding the electron-donating and accepting abilities of the molecules, respectively, which are related to their chemical reactivity and kinetic stability. mdpi.comnih.govresearchgate.net For instance, a smaller HOMO-LUMO gap generally indicates higher chemical reactivity. nih.gov In some cases, these calculations have shown that the HOMO is localized on the Ar group, while the LUMO is localized on the phthalazine group. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is widely used in drug design to predict the activity of new compounds and to understand the structural features that are important for their biological effects.

Several 3D-QSAR studies have been conducted on phthalazine derivatives, particularly as inhibitors of epidermal growth factor receptor (EGFR) and VEGFR-2. japsonline.comjapsonline.comresearchgate.net These studies often employ methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). japsonline.comjapsonline.com

In one study targeting EGFR, 3D-QSAR models were developed using a training set of 20 phthalazine derivatives and validated with a test set of 8 compounds. japsonline.comjapsonline.com The resulting CoMFA and CoMSIA models showed good statistical quality, with high cross-validated coefficients (q²) and coefficients of determination (r²), as well as good predictive power (r² pred). japsonline.com The contour maps generated from these models provide valuable information about the regions where steric and electrostatic modifications can be made to improve the inhibitory activity of the compounds. japsonline.comjapsonline.com

Another study focused on VEGFR-2 inhibitors developed 3D-QSAR models based on steric, electrostatic, hydrogen bond acceptor, donor, and hydrophobic fields. researchgate.net The insights gained from these models, combined with docking simulations, were used to design new molecules with enhanced potency. researchgate.netresearchgate.net

QSAR has also been applied to predict the antibacterial activity of phthalazine-1,4-dione derivatives. nanobioletters.com By establishing a relationship between the physicochemical parameters of the compounds and their antimicrobial activity, researchers were able to postulate new structures with potentially high biological activity without the need for immediate laboratory synthesis. nanobioletters.com

Application of Computer-Aided Drug Design (CADD) in Phthalazine Scaffold Optimization

Computer-Aided Drug Design (CADD) encompasses a range of computational techniques used to accelerate and rationalize the drug discovery and development process. gsconlinepress.comcriver.comcuriaglobal.comresearchgate.net For the phthalazine scaffold, CADD has been instrumental in hit identification, lead optimization, and the design of novel derivatives with improved therapeutic profiles. criver.comcuriaglobal.com

Molecular docking, a key CADD method, has been extensively used to predict the binding modes of phthalazine derivatives within the active sites of various biological targets, including VEGFR-2, EGFR, and cholinesterases. nih.govrsc.orgjapsonline.comrsc.org In a study on VEGFR-2 inhibitors, molecular docking was used to design more potent phthalazine derivatives. ajchem-b.com The binding affinities of the designed compounds were compared to a reference drug, and those with superior scores were identified as promising lead molecules. ajchem-b.com

CADD approaches also play a crucial role in optimizing the pharmacokinetic properties of drug candidates. ajchem-b.com In silico prediction of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties helps to identify potential liabilities early in the drug discovery process, reducing the likelihood of late-stage failures. rsc.orgajchem-b.com For example, some newly designed phthalazine derivatives targeting VEGFR-2 were shown to have a good in silico calculated ADMET profile. nih.govrsc.org

Furthermore, CADD is used to rationalize structure-activity relationships (SAR) observed in biological testing. rsc.org By visualizing the binding interactions of active compounds, researchers can understand why certain structural modifications lead to increased or decreased activity, guiding the design of the next generation of inhibitors. rsc.orgsapub.org The integration of various CADD methods, from molecular docking and QSAR to molecular dynamics simulations, provides a comprehensive framework for the optimization of the phthalazine scaffold for a wide range of therapeutic targets. gsconlinepress.comnih.gov

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. In the study of phthalazine derivatives, DFT calculations have been applied to determine a wide range of molecular properties, providing insights into their chemical behavior and potential applications.

DFT studies have been employed to examine the electronic structure and stability of phthalazine hydrazone derivatives as potential antioxidants. researchgate.net These calculations focus on the ability of the derivatives to donate electrons and scavenge free radicals, with key descriptors such as HOMO and LUMO energies being analyzed to evaluate reactivity and stability. researchgate.net

In another application, DFT calculations were used to study the photophysical properties of phthalazine-trione derivatives, which have shown promise as blue-green light-emitting moieties. rsc.org Time-dependent DFT (TD-DFT) calculations helped to rationalize the observed optical properties by analyzing the electronic transitions and the distribution of frontier molecular orbitals. rsc.org

DFT has also been used in conjunction with experimental studies to characterize newly synthesized phthalazine derivatives. ias.ac.inekb.eg These calculations can provide theoretical confirmation of experimental findings and offer a deeper understanding of the relationship between the structure of the compounds and their properties. ias.ac.in For instance, DFT has been used to calculate quantum chemical parameters such as the dipole moment, average polarizability, and first hyperpolarizability to investigate the nonlinear optical (NLO) behavior of condensed phthalazines. ias.ac.in

Furthermore, DFT calculations have been utilized to study the electronic properties of phthalazine derivatives for applications in organic solar cells. semanticscholar.org By calculating HOMO and LUMO energies, researchers can assess the potential of these molecules to act as charge transfer agents. semanticscholar.org

In Vitro Biological Evaluation and Pharmacological Mechanism Studies

Anticancer Activity Profiling

The cytotoxic effects of various phthalazine (B143731) derivatives have been extensively evaluated against a panel of human cancer cell lines, revealing their potential as anticancer agents.

A number of phthalazine derivatives have been screened against the National Cancer Institute's (NCI) 60 human tumor cell lines panel. nih.gov This screening has identified several compounds with significant growth inhibition, with some even exhibiting lethal effects against leukemia and melanoma cells. nih.gov For instance, certain 1,2-dihydrophthalazine (B1244300) derivatives with aryl substituents at the N-2 position of the phthalazine ring, such as 4-(4-chlorophenyl)-2-(4-methylphenyl)-1,2-dihydrophthalazine and 2,4-bis(4-chlorophenyl)-1,2-dihydrophthalazine, have shown notable mitotic activity against the NCI 60 cell lines. researchgate.net Furthermore, a study involving pyrrolo[2,1-a]phthalazine derivatives identified three compounds with very good antiproliferative activity (GI50 <100 nM) against several cell lines, including those from colon, ovarian, renal, prostate, brain, and breast cancer, as well as melanoma and leukemia. nih.gov

In more targeted studies, phthalazine derivatives have demonstrated significant activity against specific cancer cell lines:

HepG2 (Hepatocellular Carcinoma): Several novel phthalazine derivatives have shown potent cytotoxic activity against HepG2 cells. jst.go.jpnih.govtandfonline.comresearchgate.net For example, compounds 2g and 4a were identified as highly potent against HepG2 cells with IC50 values of 0.18 and 0.09 μM, respectively. nih.govresearchgate.net Another study found that derivative 3f was the most effective against HepG2 and MCF-7 cell lines, with IC50 values of 0.17 ± 0.01 and 0.08 ± 0.01 µM, respectively. researchgate.net

MCF-7 (Breast Cancer): Phthalazine derivatives have also shown promise against breast cancer cells. jst.go.jpnih.govtandfonline.comresearchgate.netsciencegate.app Compounds 15 and 16 exhibited very strong activity against MCF-7 cells with IC50 values of 8.9 ± 0.62 and 5.0 ± 0.41 µg/mL, respectively. jst.go.jp Notably, compound 16 was more potent than the standard drug 5-fluorouracil. jst.go.jp In another study, compounds 2g and 4a displayed IC50 values of 0.15 and 0.12 μM against MCF-7 cells. nih.govresearchgate.net

HCT-116 (Colon Carcinoma): The cytotoxic effects of phthalazine derivatives extend to colon cancer cells. jst.go.jptandfonline.comnih.gov Compounds 15 and 16 were highly active against HCT-116 cells, with IC50 values of 8.5 ± 0.31 and 7.7 ± 0.25 µg/mL, respectively. jst.go.jp A series of novel triazolo[3,4-a]phthalazine derivatives also showed significant anticancer activity against HCT-116, with compound 6o being the most potent with an IC50 of 7 ± 0.06 µM. nih.gov

PC3 (Prostate Cancer): Phthalazine derivatives have been evaluated for their activity against prostate cancer cells. jst.go.jp Compounds 15 and 16 demonstrated strong activity against PC3 cells with IC50 values of 8.9 ± 0.51 and 8.6 ± 0.34 µg/mL, respectively. jst.go.jp

The following table summarizes the anticancer activity of selected phthalazine derivatives against various cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| 2g | HepG2 | 0.18 | nih.govresearchgate.net |

| 4a | HepG2 | 0.09 | nih.govresearchgate.net |

| 3f | HepG2 | 0.17 ± 0.01 | researchgate.net |

| 16 | HepG2 | 1.4 (converted from 5.6 µg/mL) | jst.go.jp |

| 2g | MCF-7 | 0.15 | nih.govresearchgate.net |

| 4a | MCF-7 | 0.12 | nih.govresearchgate.net |

| 3f | MCF-7 | 0.08 ± 0.01 | researchgate.net |

| 16 | MCF-7 | 1.25 (converted from 5.0 µg/mL) | jst.go.jp |

| 6o | HCT-116 | 7 ± 0.06 | nih.gov |

| 9d | HCT-116 | Low µM range | tandfonline.com |

| 16 | HCT-116 | 1.93 (converted from 7.7 µg/mL) | jst.go.jp |

| 16 | PC3 | 2.15 (converted from 8.6 µg/mL) | jst.go.jp |

Enzyme Inhibition Assays

The anticancer effects of phthalazine derivatives are often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation, survival, and angiogenesis.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Kinase Inhibition

VEGFR-2 is a crucial mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several phthalazine derivatives have been identified as potent inhibitors of VEGFR-2 kinase. nih.govresearchgate.netresearchgate.netnih.govtandfonline.com

A study of novel phthalazine derivatives revealed that compounds 2g and 4a were the most potent inhibitors of VEGFR-2, with IC50 values of 0.148 and 0.196 μM, respectively. nih.govresearchgate.net Another series of phthalazine-based compounds, specifically biarylureas, also showed significant VEGFR-2 inhibitory activity, with compounds 12b , 12c , and 13c having IC50 values of 4.4, 2.7, and 2.5 μM, respectively. tandfonline.com Furthermore, derivative 3f was found to be a highly effective VEGFR-2 inhibitor with an IC50 of 0.0557 ± 0.002 µM. researchgate.net The inhibitory activity of these compounds often correlates with their cytotoxic effects on cancer cell lines. nih.govresearchgate.net

| Compound | VEGFR-2 IC50 (µM) | Reference |

| 2g | 0.148 | nih.govresearchgate.net |

| 4a | 0.196 | nih.govresearchgate.net |

| 5b | 0.331 | nih.govresearchgate.net |

| 3f | 0.0557 ± 0.002 | researchgate.net |

| 12b | 4.4 | tandfonline.com |

| 12c | 2.7 | tandfonline.com |

| 13c | 2.5 | tandfonline.com |

Topoisomerase II (Topo II) Inhibition

Topoisomerase II is an enzyme that plays a critical role in DNA replication and chromosome segregation. Its inhibition can lead to DNA damage and apoptosis in cancer cells. A novel series of phthalazine derivatives has been designed and synthesized as Topo II inhibitors. tandfonline.comnih.gov In vitro testing confirmed their potent cytotoxic activity, and subsequent enzyme assays demonstrated their Topo II inhibitory activities at the micromolar level. tandfonline.comnih.gov Compound 9d emerged as the most potent member, inhibiting the Topo II enzyme with an IC50 value of 7.02 ± 0.54 µM. tandfonline.comnih.gov This compound also showed DNA intercalating properties, suggesting a dual mechanism of action. tandfonline.comnih.gov

| Compound | Topo II IC50 (µM) | Reference |

| 9d | 7.02 ± 0.54 | tandfonline.comnih.gov |

Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition

PARP-1 is a key enzyme in the DNA damage response pathway. Inhibiting PARP-1 in cancers with specific DNA repair defects, such as those with BRCA mutations, can lead to synthetic lethality and tumor cell death. Several phthalazinone derivatives have been developed as potent PARP-1 inhibitors. researchgate.netosf.ionih.govresearchgate.net

One study reported a series of phthalazinone derivatives, with compound 11c emerging as the most potent PARP-1 inhibitor with an IC50 value of 97 nM, which is more potent than the approved PARP inhibitor Olaparib (IC50 = 139 nM). osf.ioresearchgate.net Another study on new phthalazinone derivatives designed based on Olaparib identified compounds B1 and B16 as having more potent PARP-1 inhibitory activities than Olaparib, with B16 showing an IC50 of 7.8 nM. nih.gov

| Compound | PARP-1 IC50 (nM) | Reference |

| 11c | 97 | osf.ioresearchgate.net |

| B16 | 7.8 | nih.gov |

| AG014699 derivative 6 | 3.5 | researchgate.net |

| AG014699 derivative 7 | 2.4 | researchgate.net |

Carbonic Anhydrase (CA) Isoenzyme Inhibition

Carbonic anhydrases are a family of enzymes involved in various physiological processes, and certain isoforms, such as CA IX and CA XII, are overexpressed in many tumors and are associated with tumor progression and metastasis. Phthalazine derivatives have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms. nih.govbalikesir.edu.trnih.gov

A series of phthalazine substituted β-lactam derivatives were synthesized and found to inhibit hCA I and II. nih.govbalikesir.edu.tr The most effective compound, 1-(4-(3,3-dimethyl-1,6,11-trioxo-2,3,4,6,11,13-hexahydro-1H-indazolo[1,2-b]phthalazin-13-yl)phenyl)-2-oxo-4-p-tolylazetidin-3-yl acetate, had IC50 values of 6.97 µM for hCA I and 8.48 µM for hCA II. nih.govbalikesir.edu.tr Another study on phthalazine sulfonamide derivatives showed potent inhibition against hCA IX and hCA I, with some compounds being more potent than the reference drug acetazolamide. nih.gov

| Compound | hCA I IC50 (µM) | hCA II IC50 (µM) | Reference |

| 1-(4-(3,3-dimethyl-1,6,11-trioxo-2,3,4,6,11,13-hexahydro-1H-indazolo[1,2-b]phthalazin-13-yl)phenyl)-2-oxo-4-p-tolylazetidin-3-yl acetate | 6.97 | 8.48 | nih.govbalikesir.edu.tr |

| 3a | 6.40 | 6.13 | researchgate.net |

Aurora Kinase Inhibition

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many cancers, making them attractive targets for cancer therapy. Phthalazinone-based scaffolds have been utilized to develop potent and selective Aurora kinase inhibitors. osf.ioresearchgate.netacs.org

A class of Aurora kinase inhibitors based on a phthalazinone-pyrazole scaffold resulted in a series of compounds with high selectivity for Aurora-A over Aurora-B. osf.ioresearchgate.netacs.org For example, 4-(Pyrazole-3-ylamino)phenyl-2Hphthalazin-1-one showed selective and remarkable Aurora-A kinase inhibition with an IC50 value of 71 nM. researchgate.net Another orally bioavailable phthalazine derivative, AKI-001, was found to inhibit both Aurora A and Aurora B at low nanomolar concentrations. nih.gov

| Compound | Target | IC50 (nM) | Reference |

| 4-(Pyrazole-3-ylamino)phenyl-2Hphthalazin-1-one | Aurora-A | 71 | researchgate.net |

| AKI-001 | Aurora A/B | Low nM | nih.gov |

Phosphodiesterase 4 (PDE-4) Inhibition

A number of phthalazine derivatives have been identified as potent and selective inhibitors of phosphodiesterase 4 (PDE4), an enzyme crucial in the inflammatory cascade. acs.org The inhibition of PDE4 leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn suppresses the activity of inflammatory cells.

Studies have shown that cis-hexahydrophthalazinones and their corresponding tetrahydro analogues exhibit significant PDE4 inhibitory potency. acs.org For instance, the N-adamantan-2-yl analogue, a cis-(+)-phthalazinone, demonstrates very potent inhibition of PDE4 with a pIC₅₀ value of 9.3, being 250-fold more active than its corresponding (-)-enantiomer. acs.org The stereochemistry at the 4a and 8a positions of the phthalazinone ring is critical for activity, with the cis-(+)-enantiomers, likely having a (4aS,8aR)-configuration, showing high inhibitory activity. acs.org A series of 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones were found to be specific inhibitors of PDE4. acs.org Further research into 6-methoxy-1,4-disubstituted phthalazine derivatives also yielded novel and potent PDE4 inhibitors. nih.gov The conformational rigidity of substituents on the phthalazine nucleus appears to be a key factor, with a planar and rather rigid conformation favoring PDE IV inhibition. nih.gov

| Phthalazine Derivative Class | Key Finding | Potency (Example) | Reference |

|---|---|---|---|

| cis-(+)-Hexahydrophthalazinones | Stereoselective inhibition; the (+)-enantiomer is significantly more active. | N-adamantan-2-yl analogue (+)-14: pIC₅₀ = 9.3 | acs.org |

| 4-(3,4-Dimethoxyphenyl)-2H-phthalazin-1-ones | Showed specific and potent PDE4 inhibition over PDE3. | cis-Hexahydro/Tetrahydro analogues: pIC₅₀ = 7.6−8.4 | acs.org |

| 6-Methoxy-1,4-disubstituted derivatives | Identified as a novel and potent series of PDE4 inhibitors. | Data available in source. | nih.gov |

Other Relevant Enzyme Inhibition Studies (e.g., IMP dehydrogenase, α-glycosidase, AChE, BChE, COX-1/COX-2)

The structural versatility of the phthalazine scaffold allows for its interaction with a wide range of enzymes implicated in various diseases. sci-hub.se

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition: Certain phthalazine derivatives have been explored as potential treatments for Alzheimer's disease by inhibiting cholinesterases. A study on 2H-indazolo[2,1-b]phthalazine-trione derivatives revealed significant inhibitory activity against both AChE and BChE, with Ki values ranging from 47.26 to 72.05 nM for AChE and 65.03 to 102.83 nM for BChE. yildiz.edu.tr Another study synthesized thirty-two phthalazine-1,4-dione derivatives, of which thirteen showed over 50% inhibition of AChE without significantly affecting BChE, indicating selectivity. researchgate.net

α-Glucosidase Inhibition: Phthalazine derivatives have also shown potential as antidiabetic agents through the inhibition of α-glucosidase. The same 2H-indazolo[2,1-b]phthalazine-trione derivatives demonstrated inhibitory effects on α-glycosidase, with Ki values between 937.16 and 1021.83 nM. yildiz.edu.tr

Cyclooxygenase (COX-1/COX-2) Inhibition: Some phthalazinone derivatives have been evaluated for anti-inflammatory activity via inhibition of COX enzymes. Two synthesized compounds, 2b and 2i, showed significant in vivo anti-inflammatory activity comparable to the standard drug etoricoxib, a known COX-2 inhibitor. nih.gov

| Enzyme Target | Derivative Class | Inhibitory Activity (Ki or IC₅₀) | Reference |

|---|---|---|---|

| AChE | 2H-Indazolo[2,1-b]phthalazine-triones | Ki: 47.26 ± 9.62 - 72.05 ± 19.47 nM | yildiz.edu.tr |

| BChE | 2H-Indazolo[2,1-b]phthalazine-triones | Ki: 65.03 ± 9.88 - 102.83 ± 25.04 nM | yildiz.edu.tr |

| α-Glucosidase | 2H-Indazolo[2,1-b]phthalazine-triones | Ki: 937.16 ± 205.82 - 1021.83 ± 193.66 nM | yildiz.edu.tr |

| COX-2 | Phthalazinone derivatives (e.g., 2b, 2i) | Activity comparable to etoricoxib | nih.gov |

Investigation of Cellular Mechanisms

Understanding the cellular and molecular mechanisms by which phthalazine derivatives exert their effects is crucial for their development as therapeutic agents, particularly in oncology.

Apoptosis Induction and Pathway Analysis (e.g., Bax/Bcl-2 modulation)

A primary mechanism by which phthalazine derivatives exhibit anticancer activity is through the induction of apoptosis, or programmed cell death. Many studies have demonstrated that these compounds can trigger the intrinsic mitochondrial apoptotic pathway. nih.gov This is often characterized by the modulation of the B-cell lymphoma-2 (Bcl-2) family of proteins.

For example, treatment of MDA-MB-231 triple-negative breast cancer cells with isatin-phthalazine hybrids led to a reduced expression of the anti-apoptotic protein Bcl-2 and an enhanced expression of the pro-apoptotic protein Bax. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event that leads to mitochondrial outer membrane permeabilization, cytochrome c release, and the subsequent activation of executioner caspases like caspase-3 and caspase-9. nih.govpharmainfo.in One potent derivative, 10g, increased the population of apoptotic cells by 8.4-fold compared to the control. nih.gov Similarly, another phthalazine derivative, compound 4b, was shown to boost the level of Bax by approximately 3-fold while markedly reducing Bcl-2 levels by a similar margin in MCF-7 cells. nih.govresearchgate.net Derivative 3f enhanced the Bax/Bcl-2 ratio by nearly 18-fold compared to the control in MCF-7 cells. researchgate.net

| Derivative | Cell Line | Mechanism | Key Finding | Reference |

|---|---|---|---|---|

| Isatin-phthalazine hybrid (10g) | MDA-MB-231 | Intrinsic Pathway | Increased Bax, decreased Bcl-2, increased caspase-9/3. Increased apoptotic cells by 8.4-fold. | nih.gov |

| Phthalazine derivative (4b) | MCF-7 | Bax/Bcl-2 Modulation | Increased Bax levels ~3-fold; decreased Bcl-2 levels ~3-fold. | nih.gov |

| Phthalazine derivative (3f) | MCF-7 | Bax/Bcl-2 Modulation | Increased Bax/Bcl-2 ratio by ~18-fold. Induced early apoptosis by >36-fold. | researchgate.net |

| 1,2,4-Triazolo[3,4-a]phthalazine (11h) | EC-9706 | Apoptosis Induction | Induced cellular early apoptosis. | nih.gov |

Cell Cycle Distribution Analysis

In addition to inducing apoptosis, many phthalazine derivatives have been shown to arrest the cell cycle at specific phases, thereby preventing cancer cell proliferation. Flow cytometry analysis is commonly used to determine the effects of these compounds on cell cycle distribution.

Several studies have reported that phthalazine derivatives can cause cell cycle arrest at the G2/M phase. For instance, compound 11h, a 1,2,4-triazolo[3,4-a]phthalazine derivative, was found to induce cell cycle arrest at the G2/M phase in EC-9706 esophageal cancer cells. nih.gov Similarly, bis(hydroxymethyl)pyrrolo[2,1-a]phthalazine hybrids also arrested the cell cycle at the G2/M phase. acs.org In contrast, other derivatives have shown effects at different checkpoints. Compound 12b, a novel phthalazine derivative, caused cell cycle arrest at the S-phase in HCT-116 colon cancer cells. nih.gov Another derivative, compound 4b, arrested cell growth in the G2-M phase in MCF-7 breast cancer cells. rsc.org

| Derivative Class/Compound | Cell Line | Phase of Arrest | Reference |

|---|---|---|---|

| 1,2,4-Triazolo[3,4-a]phthalazine (11h) | EC-9706 | G2/M | nih.gov |

| Bis(hydroxymethyl)pyrrolo[2,1-a]phthalazine hybrids | Various cancer cells | G2/M | acs.org |

| Phthalazine derivative (12b) | HCT-116 | S-Phase | nih.gov |

| Phthalazine derivative (4b) | MCF-7 | G2/M | rsc.org |

DNA Intercalation Studies

One of the well-established mechanisms of action for certain classes of anticancer drugs is their ability to intercalate into the DNA double helix. This interaction can disrupt DNA replication and transcription, ultimately leading to cell death. Several studies have identified phthalazine derivatives as potent DNA intercalators.

A novel series of phthalazine derivatives was designed and synthesized to act as both Topoisomerase II (Topo II) inhibitors and DNA intercalators. tandfonline.comnih.govresearchgate.net The most potent compound from this series, 9d, exhibited a DNA intercalating IC₅₀ of 26.19 ± 1.14 µM. tandfonline.comnih.gov The ability of the planar phthalazine ring system to insert between DNA base pairs is believed to be a key feature driving this activity. nih.gov This mechanism is often coupled with the inhibition of Topo II, an enzyme that manages DNA tangles, leading to catastrophic DNA damage in cancer cells. tandfonline.comnih.gov

Antimicrobial Activity Evaluation (e.g., Antibacterial, Antifungal)

The phthalazine scaffold is also prevalent in compounds developed for their antimicrobial properties. Research has demonstrated the efficacy of various phthalazine derivatives against a range of bacterial and fungal pathogens. researchgate.netglobalresearchonline.net

A series of 1,2,4-triazolo [3,4-a] phthalazine derivatives were synthesized, with most showing inhibitory activity against Staphylococcus aureus. nih.gov One specific derivative, 5l, was notable for its broad-spectrum activity against all tested bacterial and fungal strains. nih.gov In another study, derivatives such as compounds 4, 14a, 15, and 18 demonstrated potent efficacy against bacterial strains like Escherichia coli and Staphylococcus aureus, as well as the fungal pathogen Aspergillus niger. ekb.eg Furthermore, a new series of phthalazine-based 1,2,3-triazole derivatives showed good antibacterial activity against Micrococcus luteus, Pseudomonas aeruginosa, and Bacillus subtilis, with some compounds exceeding the potency of the reference drug, tetracycline. pharmainfo.in

| Derivative Class | Tested Organisms | Key Finding | Reference |

|---|---|---|---|

| 1,2,4-Triazolo[3,4-a]phthalazines | Staphylococcus aureus, other bacteria and fungi | Compound 5l showed broad-spectrum activity. | nih.gov |

| Various substituted phthalazines | E. Coli, S. Aureus, A. niger | Compounds 4, 14a, 15, and 18 showed potent activity. | ekb.eg |

| Phthalazine-based 1,2,3-triazoles | M. luteus, P. aeruginosa, B. subtilis | Some derivatives showed higher activity than tetracycline. | pharmainfo.in |

| General pyridazine (B1198779) and phthalazine derivatives | Gram-positive bacteria (Sarcina lutea) | Remarkable activity against Gram-positive germs. | researchgate.net |

Anti-inflammatory Activity Assessment (In Vitro Models)

The anti-inflammatory potential of phthalazine derivatives has been investigated through various in vitro models, primarily focusing on the inhibition of enzymes involved in the inflammatory cascade, such as lipoxygenase (LOX).

One study evaluated a series of pyrazolyl-phthalazine-dione derivatives (PPDs) for their anti-inflammatory capacity using a soybean lipoxygenase assay, a common model for indicating such activity. kg.ac.rs Within this series, a compound designated as PPD-2 demonstrated notable inhibitory effects on LOX. kg.ac.rs The results revealed that PPD-2, along with another compound from the series (PPD-10), exhibited the highest lipoxygenase inhibition. kg.ac.rs The half-maximal inhibitory concentration (IC50) for PPD-2 was determined to be 24.42 µM. kg.ac.rs

In a separate study, a library of sixteen new phthalazinone derivatives, identified as compounds 2a-p , was synthesized to investigate their therapeutic potential. nih.govresearchgate.net While the primary anti-inflammatory screening for these compounds was conducted using an in vivo rat paw edema model, the study's keywords reference COX-2 and LOX-5 inhibitors, suggesting that the mechanism of action is related to these enzymatic pathways often studied in vitro. nih.gov Two compounds from this series, 2b and 2i , showed significant anti-inflammatory activity that was comparable to the standard drug etoricoxib. nih.govresearchgate.net

Table 1: In Vitro Anti-inflammatory Activity of Phthalazine Derivatives

| Compound ID | Assay | Target | IC50 (µM) | Source |

|---|

Antiviral Activity Evaluation (e.g., Anti-DENV-2)

The antiviral properties of phthalazine derivatives have been a subject of significant research, particularly in the context of finding inhibitors for the Dengue virus (DENV). Through a cell line-based screening for Dengue replicon, a series of novel phthalazinone derivatives were synthesized and assessed for their in vitro activity against DENV and their cytotoxicity. nih.gov